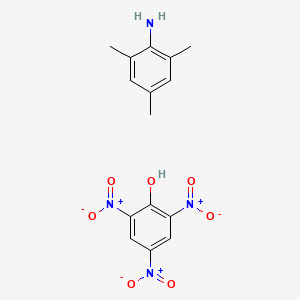![molecular formula C18H20O4 B14358053 1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL CAS No. 92609-81-9](/img/structure/B14358053.png)
1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol is a chemical compound with a complex structure that includes phenoxy and propanol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol typically involves multiple steps, including the reaction of phenol with epichlorohydrin to form glycidyl phenyl ether, followed by further reactions to introduce the phenoxyprop-1-en-2-yl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: Substitution reactions can replace specific groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary widely, including oxidized derivatives, reduced forms, and substituted compounds with different functional groups
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent and intermediate in organic synthesis, contributing to the development of new compounds and materials.
Biology: Research has explored its potential biological activities, including its effects on cellular processes and potential therapeutic applications.
Medicine: The compound’s unique structure and properties have led to investigations into its potential use in drug development and medical treatments.
Industry: It is utilized in the production of specialty chemicals, coatings, and other industrial products, benefiting from its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenoxypropan-2-ol: This compound shares a similar phenoxy group but lacks the additional phenoxyprop-1-en-2-yl group.
3-Phenoxy-1-propyne: Another related compound with a different structural arrangement, leading to distinct properties and reactivity.
Uniqueness
1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical properties and potential applications
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
92609-81-9 |
|---|---|
Fórmula molecular |
C18H20O4 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
1-phenoxy-3-(3-phenoxyprop-1-en-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C18H20O4/c1-15(12-21-17-8-4-2-5-9-17)20-13-16(19)14-22-18-10-6-3-7-11-18/h2-11,16,19H,1,12-14H2 |
Clave InChI |
VKWBZLJAFZGMLQ-UHFFFAOYSA-N |
SMILES canónico |
C=C(COC1=CC=CC=C1)OCC(COC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



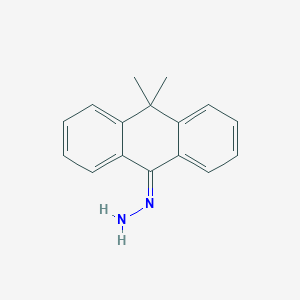

![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)

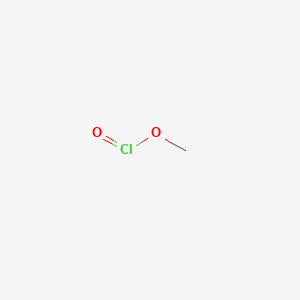
![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)


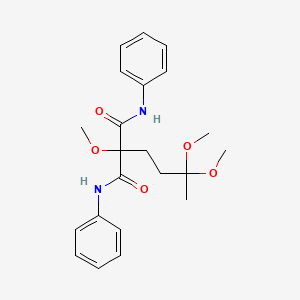

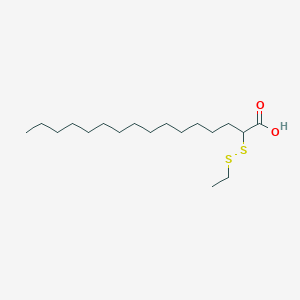
![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
